molecular formula C21H32N2O2S B12189938 2-Ethyl-4-methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}imidazole

2-Ethyl-4-methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}imidazole

Cat. No.: B12189938
M. Wt: 376.6 g/mol
InChI Key: RWUMZWPSOJSSRQ-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}imidazole is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of ethyl, methyl, and sulfonyl groups attached to the imidazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}imidazole typically involves multiple steps. One common method includes the reaction of 2-ethyl-4-methylimidazole with a sulfonyl chloride derivative of 2,4,6-tris(methylethyl)phenyl. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base[][4].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-Ethyl-4-methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes, inhibiting their activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfonyl group in 2-Ethyl-4-methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}imidazole imparts unique chemical properties, such as increased polarity and the ability to participate in specific interactions with biological molecules. This makes it distinct from other similar compounds and enhances its versatility in various applications .

Properties

Molecular Formula

C21H32N2O2S

Molecular Weight

376.6 g/mol

IUPAC Name

2-ethyl-4-methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole

InChI

InChI=1S/C21H32N2O2S/c1-9-20-22-16(8)12-23(20)26(24,25)21-18(14(4)5)10-17(13(2)3)11-19(21)15(6)7/h10-15H,9H2,1-8H3

InChI Key

RWUMZWPSOJSSRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C

Origin of Product

United States

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